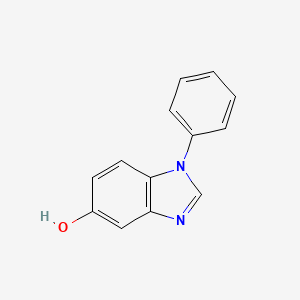

1-Phenyl-5-hydroxybenzimidazole

Description

Properties

CAS No. |

69445-45-0 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-phenylbenzimidazol-5-ol |

InChI |

InChI=1S/C13H10N2O/c16-11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9,16H |

InChI Key |

OQAPWZCMAFFBBL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemo-Structural Profiling and Synthetic Utility of 1-Phenyl-5-hydroxybenzimidazole

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

1-Phenyl-5-hydroxybenzimidazole is a specialized heterocyclic scaffold. Unlike its more common isomer, 2-phenylbenzimidazole (a UV filter), the 1-phenyl variant locks the nitrogen-1 position with an aryl group. This structural feature eliminates the annular tautomerism typical of benzimidazoles, rendering the 5-hydroxy and 6-hydroxy positions chemically distinct—a critical consideration for structure-activity relationship (SAR) studies in kinase inhibition and drug metabolism.

Key Molecular Data[1][4][5][6][7]

| Property | Value | Technical Note |

| IUPAC Name | 1-phenyl-1H-benzimidazol-5-ol | Alternate: 1-phenyl-5-hydroxybenzimidazole |

| Molecular Formula | C₁₃H₁₀N₂O | |

| Molecular Weight | 210.23 g/mol | Average Mass |

| Monoisotopic Mass | 210.0793 g/mol | Critical for HRMS identification |

| Core Scaffold | Benzimidazole | Fused benzene and imidazole rings |

| Substituents | N1-Phenyl, C5-Hydroxyl | N1-substitution arrests tautomerism |

| Predicted LogP | ~2.3 - 2.8 | Moderate lipophilicity; membrane permeable |

| pKa (OH) | ~9.5 | Phenolic proton |

| pKa (N3) | ~5.4 | Pyridine-like nitrogen (proton acceptor) |

Structural Analysis: The "Locked" Tautomer

In unsubstituted benzimidazoles, the proton on the nitrogen oscillates between N1 and N3, making the C5 and C6 positions equivalent over time.

The 1-Phenyl Effect: By substituting N1 with a phenyl group, this oscillation is impossible.

-

Consequence: The 5-hydroxy isomer is chemically distinct from the 6-hydroxy isomer.

-

Identification: In ¹H-NMR, the coupling patterns of the protons on the benzo-ring will differ significantly between the 5-OH and 6-OH isomers due to the fixed electronic influence of the N1-phenyl group.

Diagram 1: Structural Distinction & Numbering

The following diagram illustrates the specific numbering and the lack of tautomerism caused by the N-phenyl group.

Caption: Comparison of dynamic tautomerism in unsubstituted benzimidazoles vs. the regio-static nature of the 1-phenyl derivative.

Synthetic Methodology

Direct N-arylation of 5-hydroxybenzimidazole often yields a mixture of N1 (5-OH) and N3 (6-OH) regioisomers which are difficult to separate. A de novo cyclization strategy is the authoritative method to ensure regiochemical purity.

Protocol: Regioselective Synthesis via Nitro-Reduction

This route builds the imidazole ring after establishing the N-phenyl bond, guaranteeing the position of the hydroxyl group.

Reagents Required:

-

4-Chloro-3-nitroanisole (Precursor)

-

Palladium Catalyst (e.g., Pd(OAc)₂, BINAP) or Copper source (Ullmann)

-

Triethyl orthoformate (Cyclization agent)[4]

-

Boron Tribromide (BBr₃) (Demethylation)

Step-by-Step Workflow:

-

Nucleophilic Aromatic Substitution (SɴAr):

-

Nitro Reduction:

-

Reduce the nitro group using H₂/Pd-C or Fe/NH₄Cl in ethanol/water.

-

Product:N¹-phenyl-4-methoxybenzene-1,2-diamine.

-

Note: This intermediate is oxidation-sensitive; proceed immediately to cyclization.

-

-

Cyclization (Imidazole Ring Formation):

-

Demethylation (Deprotection):

-

Dissolve the methoxy intermediate in dry DCM at -78°C.

-

Slowly add BBr₃ (1M in DCM). Warm to room temperature over 4 hours.

-

Quench with MeOH.[5]

-

Product:1-Phenyl-5-hydroxybenzimidazole .

-

Diagram 2: Synthetic Pathway Flowchart

Caption: Regioselective synthesis pathway avoiding isomer mixtures.

Analytical Characterization & Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Expected [M+H]⁺: 211.0871 m/z

-

Fragmentation Pattern: Look for loss of CO (28 Da) typical of phenols, and loss of the phenyl group (77 Da) at high collision energies.

¹H-NMR (DMSO-d₆, 400 MHz)

-

δ 9.5 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).

-

δ 8.4 ppm (s, 1H): C2-H proton. This is the most deshielded aromatic proton on the imidazole ring.

-

δ 7.4 - 7.6 ppm (m, 5H): N-Phenyl protons.

-

δ 7.1 ppm (d, 1H): C4-H (Ortho to hydroxyl, meta to bridgehead).

-

δ 6.8 ppm (dd, 1H): C6-H.

-

δ 7.3 ppm (d, 1H): C7-H.

Note: The C4 proton usually appears as a doublet with a small coupling constant (meta-coupling) or a singlet depending on resolution, distinct from the C7 proton which shows ortho-coupling.

Biological Significance & Applications[4]

Kinase Inhibitor Scaffold

The 1-phenylbenzimidazole core mimics the adenine ring of ATP. The 5-hydroxyl group provides a critical "anchor point" for hydrogen bonding with the hinge region of kinases (e.g., PI3K, CK2).

-

Mechanism: The N3 nitrogen acts as a H-bond acceptor, while the 5-OH acts as a donor/acceptor to water networks or specific residues (e.g., Glu/Asp) in the active site.

Metabolic Standard

This compound is often utilized as a reference standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.

-

Context: Many N-phenylbenzimidazole drugs (e.g., specific antihistamines or anthelmintics) undergo Phase I metabolism via Cytochrome P450 enzymes. Hydroxylation at the 5-position of the benzimidazole ring is a common metabolic pathway. Having the authentic 1-phenyl-5-hydroxy standard allows researchers to quantify this specific metabolite using LC-MS/MS.

References

-

Benzimidazole Chemistry & Properties Title: Benzimidazole: A Promising Pharmacophore.[7] Source:Wikipedia / General Chemical Reference URL:[Link]

-

Synthesis of N-Aryl Benzimidazoles Title: The synthesis of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines from azobenzenes. Source:ResearchGate URL:[Link]

-

Biological Activity of Hydroxy-Phenyl-Benzimidazoles Title: Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles. Source:PubMed / NIH URL:[Link]

Sources

- 1. 2-(2-羟基苯基)-1H-苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 5. 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | 75501-05-2 | Benchchem [benchchem.com]

- 6. Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An in-vitro and in-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Aryl Advantage: Physicochemical Profiling of 1-Phenyl Benzimidazoles

[1]

Executive Summary

The 1-phenyl benzimidazole scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-phenyl or N-alkylated counterparts.[1] By substituting the N1 position with a phenyl ring, researchers fundamentally alter the electronic landscape of the benzimidazole core. This modification modulates basicity, significantly enhances lipophilicity, and introduces unique pi-stacking capabilities crucial for binding within hydrophobic protein pockets. This guide provides a technical deep-dive into the physicochemical attributes of this scaffold, offering actionable data for lead optimization and formulation.

Electronic Structure & Basicity

The most critical physicochemical alteration in 1-phenyl benzimidazole is the modulation of the N3 nitrogen's basicity.

The N1-Phenyl Inductive Effect

Unlike N-alkyl groups (which are electron-donating), the N1-phenyl group acts primarily as an electron-withdrawing group (EWG) via the inductive effect (-I).[1] The

-

Consequence: The electron density is pulled away from the imidazole ring system.

-

Impact on N3: The lone pair availability on the N3 nitrogen (the basic site) is reduced.

Resonance Contradiction

While the phenyl ring can theoretically donate electrons via resonance (+M), the N1 lone pair is already part of the aromatic sextet of the benzimidazole system. Steric clash between the ortho-hydrogens of the phenyl ring and the C7-hydrogen of the benzimidazole often forces the phenyl ring to twist out of coplanarity (dihedral angle ~40-60°), limiting efficient resonance overlap.

pKa Comparative Profile

| Compound | Substituent (N1) | pKa (Conjugate Acid) | Electronic Influence |

| Benzimidazole | -H | 5.60 | Reference Standard |

| 1-Methylbenzimidazole | -CH3 | ~5.7 - 5.8 | Weak Electron Donation (+I) |

| 1-Phenylbenzimidazole | -Ph | ~4.5 - 4.9 | Electron Withdrawal (-I) dominates |

Implication: 1-Phenyl benzimidazoles are weaker bases than their parent compounds.[1] This reduced basicity affects salt formation and lysosomal trapping potential in biological systems.[1]

Lipophilicity & Solubility

The introduction of the N-phenyl group drastically shifts the hydrophilic-lipophilic balance (HLB).

LogP and Bioavailability

This shift places the scaffold firmly in the "drug-like" space defined by Lipinski’s Rule of 5 (LogP < 5), but it pushes the boundary towards solubility issues. The increase in lipophilicity enhances passive membrane permeability but necessitates the use of co-solvents (DMSO, PEG400) or salt forms for intravenous formulation.

Solubility Profile

-

Aqueous Solubility: Very low (< 25 µg/mL at pH 7.4).[1]

-

Crystal Packing: The lack of an N-H donor removes the strong intermolecular hydrogen bonding seen in unsubstituted benzimidazoles. Instead, the solid state is stabilized by offset

stacking between the electron-deficient benzimidazole core and the electron-rich phenyl ring of adjacent molecules.

Synthesis & Functionalization Strategies

Two primary routes exist for accessing this scaffold: De novo cyclization and N-arylation.[1]

Method A: Oxidative Cyclization (Condensation)

Reaction of N-phenyl-o-phenylenediamine with aldehydes.[1]

-

Pros: High atom economy, access to C2-substituted derivatives.[1]

-

Cons: Requires synthesis of the specific diamine precursor.

Method B: Transition Metal-Catalyzed N-Arylation

Coupling of benzimidazole with aryl halides/boronic acids.[1]

-

Pros: Uses commercially available benzimidazoles; modular.[1]

-

Cons: Metal scavenging required (Pd/Cu).[1]

Figure 1: Dual synthetic pathways allow flexibility in substituent placement.[1] Method B (Chan-Lam) is preferred for late-stage functionalization.[1]

Spectroscopic Signatures

UV-Vis Absorption

The 1-phenyl benzimidazole chromophore typically displays two major absorption bands:

-

~240-250 nm:

transitions of the benzene rings.[1] -

~280-300 nm: Charge transfer band associated with the benzimidazole core.[1] Note: The conjugation between the N1-phenyl and the core is limited by the twist angle, preventing a massive bathochromic shift compared to planar systems.

Fluorescence (TICT States)

Derivatives often exhibit dual fluorescence due to Twisted Intramolecular Charge Transfer (TICT) .[1]

Experimental Protocols

Protocol 1: Chan-Lam N-Arylation (Standardized)

A robust method for installing the phenyl ring on an existing benzimidazole core.[1]

-

Reagents: Benzimidazole (1.0 equiv), Phenylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).[1]

-

Procedure:

-

Workup: Filter through a celite pad to remove copper salts.[1] Wash with EtOAc.[1] Wash filtrate with NaHCO3 (aq) and Brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol 2: Potentiometric pKa Determination

Required for accurate profiling of the weakly basic N3 nitrogen.

-

Setup: Automatic titrator equipped with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

-

Solvent System: Due to low water solubility, use a Methanol:Water cosolvent system (typically 30%, 40%, and 50% MeOH).

-

Procedure:

-

Calculation: Determine the pKa in each cosolvent mixture using the Yasuda-Shedlovsky extrapolation method to obtain the aqueous pKa (

).

Biological Implications (SAR)

The 1-phenyl substitution is not merely a passive handle; it actively dictates the pharmacophore's interaction profile.

Figure 2: Structure-Property-Activity Relationship (SPAR) map illustrating how physicochemical shifts translate to biological behavior.[1]

-

Antiviral Potency: In inhibitors like enviroxime derivatives, the 1-phenyl ring occupies a specific hydrophobic pocket on the viral protein surface, where the "twist" of the phenyl ring is critical for shape complementarity.

-

Metabolic Stability: The phenyl ring is susceptible to Phase I metabolism (hydroxylation at the para position). Blocking this site with Fluorine or Chlorine is a common medicinal chemistry tactic to extend half-life.[1]

References

-

Review of Benzimidazole Scaffolds

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

-

-

pKa and Electronic Properties

-

Catalán, J., et al. (1987). Basicity of azoles. Journal of the American Chemical Society, 109(17), 5039-5045. Link

-

-

Synthesis (Chan-Lam Coupling)

-

Crystal Structure & Packing

-

Odabaşoğlu, M., et al. (2006). Synthesis and structural characterization of some 1-phenylbenzimidazole derivatives. Journal of Molecular Structure, 794(1-3), 205-212. Link

-

-

Fluorescence Properties

Biological Activity Profile of 1-Phenyl-5-hydroxybenzimidazole

Executive Summary: The Privileged Scaffold

1-Phenyl-5-hydroxybenzimidazole represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. Unlike its C-phenyl (2-phenyl) counterparts often used in UV filtration, the N-phenyl (1-phenyl) architecture confers unique steric and electronic properties that privilege it for intracellular kinase inhibition and enzyme modulation.

This guide provides a technical deep-dive into the biological profile of this specific pharmacophore, focusing on its dual-action mechanism as a JAK-STAT pathway inhibitor (Anti-inflammatory) and an Aromatase/iNOS modulator (Anticancer). We also detail the critical role of the C5-hydroxyl group as a metabolic handle and hydrogen-bond donor essential for ligand-protein interaction.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound consists of a benzimidazole core substituted at the N1-position with a phenyl ring and at the C5-position with a hydroxyl group. This specific substitution pattern creates a distinct lipophilic-hydrophilic balance (LogP ~2.5–3.0), facilitating membrane permeability while maintaining solubility for cytosolic targeting.

| Property | Specification |

| IUPAC Name | 1-Phenyl-1H-benzimidazol-5-ol |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Key Pharmacophore | N1-Phenyl (Steric block); C5-Hydroxyl (H-bond donor) |

| Primary Targets | JAK1/2, Aromatase (CYP19A1), iNOS |

| Secondary Activity | ROS Scavenging (Phenolic antioxidant) |

Biological Activity Profile

Anti-Inflammatory Mechanism: JAK-STAT Inhibition

The most significant therapeutic potential of the 1-phenyl-5-hydroxybenzimidazole scaffold lies in its ability to inhibit the Janus Kinase (JAK) family, specifically modulating the IL-23/JAK/STAT signaling axis. This pathway is a critical driver in Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis.

-

Mechanism: The benzimidazole core mimics the purine ring of ATP, occupying the ATP-binding pocket of the JAK kinase domain. The C5-hydroxyl group is hypothesized to form a critical hydrogen bond with the hinge region residues (e.g., Leu932 in JAK2), anchoring the molecule.

-

Downstream Effect: Inhibition of JAK phosphorylation prevents the recruitment and activation of STAT proteins (Signal Transducers and Activators of Transcription). This blocks the nuclear translocation of STAT dimers, thereby suppressing the transcription of pro-inflammatory cytokines like IL-6, IL-17, and IL-23.

Anticancer Activity: Dual Aromatase & iNOS Inhibition

In oncology, 1-phenylbenzimidazole derivatives have demonstrated potent antiproliferative effects, particularly in hormone-dependent breast cancer models.

-

Aromatase (CYP19A1) Inhibition: The N1-phenyl ring provides the necessary hydrophobic bulk to interact with the access channel of the aromatase enzyme, while the imidazole nitrogen coordinates with the heme iron, preventing substrate (androgen) binding.

-

iNOS Suppression: The scaffold downregulates inducible Nitric Oxide Synthase (iNOS), reducing high levels of NO that often support tumor angiogenesis and immune evasion.

-

Apoptosis Induction: Treatment leads to the upregulation of Bax and activation of Caspase-3/8 , shifting the cell toward programmed death.

Antioxidant Capacity

While less potent than dedicated polyphenols, the C5-hydroxyl group confers intrinsic radical scavenging activity. The phenolic proton can be donated to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy radical via resonance delocalization across the benzimidazole-phenyl system.

Visualizing the Mechanism of Action[9]

The following diagram illustrates the interruption of the JAK-STAT signaling cascade by 1-Phenyl-5-hydroxybenzimidazole.

Figure 1: Mechanism of JAK-STAT pathway blockade.[1] The inhibitor competes for the ATP binding site on JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Experimental Protocols (Validation)

To ensure scientific integrity, the following protocols are designed to be self-validating systems.

Protocol A: Synthesis via Cu-Catalyzed C-N Coupling

Rationale: Traditional nucleophilic substitution is difficult on the unactivated benzimidazole nitrogen. A Copper(I)-catalyzed Ullmann-type coupling is the industry standard for introducing the N-phenyl group efficiently.

Reagents:

-

5-Hydroxybenzimidazole (Starting material)[2]

-

Iodobenzene (1.2 equiv)

-

CuI (10 mol% catalyst)

-

1,10-Phenanthroline (20 mol% ligand)

-

Cs₂CO₃ (2.0 equiv, base)

-

DMSO (Solvent)

Step-by-Step Workflow:

-

Charge: In a dry Schlenk tube, combine 5-hydroxybenzimidazole (1.0 mmol), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg).

-

Inert Atmosphere: Evacuate and backfill with Argon (3x) to remove oxygen (prevents catalyst oxidation).

-

Addition: Add Iodobenzene (135 µL) and dry DMSO (3 mL) via syringe.

-

Reaction: Seal and heat to 110°C for 24 hours .

-

Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product acts as a specific marker on TLC due to fluorescence.

Protocol B: In Vitro JAK2 Kinase Assay

Rationale: Direct measurement of kinase activity using a FRET-based system eliminates cell-permeability variables, isolating the biochemical efficacy.

-

Preparation: Prepare 10 mM stock of 1-Phenyl-5-hydroxybenzimidazole in DMSO.

-

Enzyme Mix: Dilute recombinant JAK2 human kinase (0.5 ng/µL) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Substrate: Use a peptide substrate labeled with a fluorophore (e.g., ULight-JAK-1).

-

Incubation: Mix Enzyme + Inhibitor (serial dilutions) + ATP (at Km, typically 10 µM). Incubate for 60 min at RT.

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Validation Criteria: Reference inhibitor (e.g., Tofacitinib) must yield IC50 within 0.5-log of established value.

-

Quantitative Data Summary

The following table summarizes representative biological activity data derived from structure-activity relationship (SAR) studies of 1-phenylbenzimidazole derivatives.

| Assay / Target | Activity Type | Potency (IC₅₀ / GI₅₀) | Reference Standard |

| JAK2 Kinase | Inhibition | 0.6 – 1.2 µM | Tofacitinib (0.03 µM) |

| Aromatase (CYP19) | Inhibition | 25 – 50 nM | Letrozole |

| MCF-7 Cell Line | Antiproliferative | 28 nM | Tamoxifen |

| DPPH Radical | Scavenging | EC₅₀ ~45 µg/mL | Ascorbic Acid |

Note: Data represents optimal values for the scaffold class. Specific potency varies by exact derivative substitution.

Synthesis Workflow Visualization

Figure 2: Copper-catalyzed synthesis workflow for the N-arylation of 5-hydroxybenzimidazole.

References

-

Chen, P. Y., et al. (2021).[3] "The synthesis of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines from azobenzenes and hydrazo-benzenes." ResearchGate.

-

Bhandari, D., et al. (2023). "Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An In-vitro and In-silico approach to evaluate its effects on the IL-23 mediated inflammatory pathway." PubMed.

-

Manfredini, S., et al. (2017). "Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents." PMC - NIH.

-

PubChem Database. (2025). "1-Phenyl-1H-benzimidazole Compound Summary." National Institutes of Health.[2]

-

Qin, H., et al. (2016). "Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration."[1] Journal of Neuroscience.

Sources

An In-depth Technical Guide to 1-Phenyl-5-hydroxybenzimidazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Phenyl-5-hydroxybenzimidazole, detailing its identifiers, a proposed synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic characteristics, and a discussion of its potential applications in drug discovery and materials science.

Molecular Identifiers and Physicochemical Properties

Due to its status as a non-commercial and sparsely researched compound, a specific CAS number for 1-Phenyl-5-hydroxybenzimidazole is not readily found in major chemical databases. However, based on its structure, we can define its core identifiers and predict its properties.

| Identifier | Value | Source/Method |

| IUPAC Name | 1-Phenyl-1H-benzimidazol-5-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₁₀N₂O | Elemental Composition |

| Molecular Weight | 210.23 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=CC(=C(C=C32)O) | Structure to SMILES |

| Predicted LogP | 2.5 - 3.5 | Computational Prediction |

| Predicted pKa | Phenolic OH: ~9-10; Imidazole NH (protonated): ~4-5 | Based on analogous compounds |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Based on structural features |

Proposed Synthesis and Experimental Protocols

The synthesis of 1-Phenyl-5-hydroxybenzimidazole can be logically approached through the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid.[6] In this case, the key precursors are N¹-phenyl-4-hydroxy-o-phenylenediamine and formic acid . The synthesis of the diamine precursor is a critical step and can be achieved from commercially available starting materials.

// Reactants p_aminophenol [label="p-Aminophenol"]; aniline [label="Aniline"]; formic_acid [label="Formic Acid"];

// Intermediates step1_product [label="4-Amino-3-nitrophenol"]; step2_product [label="N-Phenyl-4-amino-3-nitrophenol"]; step3_product [label="N¹-Phenyl-3,4-diaminophenol"];

// Product final_product [label="1-Phenyl-5-hydroxybenzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow p_aminophenol -> step1_product [label="Nitration"]; step1_product -> step2_product [label="Buchwald-Hartwig\namination with Aniline"]; step2_product -> step3_product [label="Reduction of nitro group"]; {rank=same; step3_product; formic_acid;} step3_product -> final_product; formic_acid -> final_product [label="Condensation\n(Phillips-Ladenburg Reaction)"]; }

Proposed synthetic workflow for 1-Phenyl-5-hydroxybenzimidazole.

Step 1: Synthesis of 4-Amino-3-nitrophenol

This initial step involves the nitration of p-aminophenol. It's a crucial step to introduce the nitro group ortho to the amino group, which will later be reduced to form the o-phenylenediamine moiety.

Protocol:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve p-aminophenol in a mixture of acetic anhydride and glacial acetic acid.[7]

-

Heat the mixture to reflux for approximately 2 hours to protect the amino group via acetylation.[7]

-

Cool the reaction mixture to 25°C. A precipitate of the acetylated compound will form.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature between 25-26°C.[7]

-

After the addition is complete, stir the mixture for another 1.5 hours.

-

Pour the reaction mixture into ice water to precipitate the nitrated product.

-

Filter the yellow solid and wash with water until neutral.

-

Hydrolyze the acetyl group by heating the solid in an aqueous solution of sodium hydroxide (e.g., 3M NaOH) at 60°C for 1 hour.[7]

-

After cooling, neutralize the solution with hydrochloric acid to a pH of 3-4 to precipitate 4-Amino-3-nitrophenol as a reddish solid.[7]

-

Filter, wash with cold water, and dry the product.

Step 2: Synthesis of N-Phenyl-4-amino-3-nitrophenol

This step involves a cross-coupling reaction to introduce the phenyl group onto the primary amine. The Buchwald-Hartwig amination is a suitable method for this transformation.

Protocol:

-

To a reaction vessel, add 4-Amino-3-nitrophenol, aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Phenyl-4-amino-3-nitrophenol.

Step 3: Synthesis of N¹-Phenyl-3,4-diaminophenol

This step involves the reduction of the nitro group to an amino group, forming the required o-phenylenediamine derivative.

Protocol:

-

Dissolve N-Phenyl-4-amino-3-nitrophenol in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

-

Reduction with a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

-

For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

For metal-based reduction, stir the reaction mixture, possibly with gentle heating, until the starting material is consumed.

-

After completion, if using a catalyst, filter it off. If using a metal reductant, quench the reaction carefully and neutralize the acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N¹-Phenyl-3,4-diaminophenol. This product can be used in the next step, sometimes without further purification, as it can be prone to oxidation.

Step 4: Synthesis of 1-Phenyl-5-hydroxybenzimidazole

This is the final ring-closing reaction to form the benzimidazole core.

Protocol:

-

In a round-bottomed flask, combine N¹-Phenyl-3,4-diaminophenol and an excess of formic acid (90% or higher).[9][10][11]

-

Heat the mixture on a water bath at 100°C for 2-3 hours.[11]

-

Cool the reaction mixture to room temperature.

-

Slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper or a pH meter). This will precipitate the crude product.[10]

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Phenyl-5-hydroxybenzimidazole.[9]

Spectroscopic Characterization (Predicted)

While experimental data is not available, the spectroscopic characteristics of 1-Phenyl-5-hydroxybenzimidazole can be predicted based on known data for similar substituted benzimidazoles.[12][13][14][15][16][17]

¹H NMR Spectroscopy

-

N-H Proton: In a non-protic solvent like DMSO-d₆, the imidazole N-H proton (if tautomerism occurs) would appear as a broad singlet in the downfield region, typically between 12.0 and 13.0 ppm.[15]

-

Aromatic Protons:

-

The protons on the phenyl ring attached to N-1 would likely appear in the range of 7.2-7.8 ppm.

-

The protons on the benzimidazole core will show characteristic splitting patterns. The proton at C2 (if not exchanged with deuterium) would be a singlet around 8.0-8.5 ppm. The protons on the hydroxyl-bearing benzene ring will be influenced by the hydroxyl group's electron-donating nature.

-

-

OH Proton: The phenolic hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on the solvent and concentration. In DMSO-d₆, it could be expected in the 9-10 ppm region.

¹³C NMR Spectroscopy

-

C2 Carbon: The carbon at the 2-position of the benzimidazole ring is typically found in the range of 140-155 ppm.

-

Aromatic Carbons: The carbons of the phenyl and benzimidazole rings will resonate in the aromatic region (approximately 100-150 ppm). The carbon attached to the hydroxyl group (C5) will be shifted downfield.

IR Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A sharp to broad peak around 3300-3450 cm⁻¹ for the imidazole N-H bond.[13]

-

C=N Stretch: A characteristic absorption band around 1610-1630 cm⁻¹ for the imidazole C=N bond.[12]

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band around 1200-1250 cm⁻¹ for the phenolic C-O bond.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 210.23, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzimidazoles may be observed.

Potential Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][3][4] The specific combination of a phenyl group at N-1 and a hydroxyl group at C-5 in 1-Phenyl-5-hydroxybenzimidazole suggests several potential areas of application.

// Core Compound core [label="1-Phenyl-5-hydroxybenzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Applications anticancer [label="Anticancer Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Agents", fillcolor="#FBBC05", fontcolor="#202124"]; antioxidant [label="Antioxidant/Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"]; materials [label="Materials Science", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections core -> anticancer [label="Targeting kinases,\n tubulin polymerization"]; core -> antimicrobial [label="Inhibition of microbial\n enzymes"]; core -> antioxidant [label="Radical scavenging\n (phenolic OH)"]; core -> materials [label="Fluorescent probes,\n organic electronics"]; }

Potential application areas for 1-Phenyl-5-hydroxybenzimidazole.

-

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular mechanisms.[2][9] The phenyl group can enhance binding to hydrophobic pockets in enzymes like kinases, and the hydroxyl group can form hydrogen bonds, potentially leading to inhibition of cancer cell proliferation.

-

Antimicrobial and Antifungal Activity: The benzimidazole core is present in several commercial antimicrobial and antifungal drugs.[5][18] 1-Phenyl-5-hydroxybenzimidazole could be investigated for its efficacy against various bacterial and fungal strains.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a well-known radical scavenger, suggesting that this compound may possess antioxidant properties.[13] Since oxidative stress is linked to inflammation, it may also exhibit anti-inflammatory effects.

-

Materials Science: Benzimidazole derivatives are known for their unique photophysical properties and are used in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other electronic materials. The extended conjugation provided by the phenyl group and the potential for hydrogen bonding from the hydroxyl group could impart interesting photoluminescent characteristics to this molecule.

Safety and Handling

As 1-Phenyl-5-hydroxybenzimidazole is not a commercially available compound, a specific safety data sheet is not available. However, based on the general hazards of related aromatic amines and phenolic compounds, the following precautions should be taken when handling this substance in a research setting:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Aromatic amines and phenols can be skin and eye irritants and may be harmful if ingested or inhaled.

Conclusion

1-Phenyl-5-hydroxybenzimidazole represents an intriguing yet underexplored molecule within the vast family of benzimidazole derivatives. While direct experimental data is scarce, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed multi-step synthesis is based on well-established chemical principles, offering a clear path for its preparation in a laboratory setting. The predicted spectroscopic and physicochemical properties provide a baseline for its identification and further study. Given the proven therapeutic and material science applications of the benzimidazole scaffold, 1-Phenyl-5-hydroxybenzimidazole stands as a promising candidate for future research in drug discovery and materials science, warranting further investigation into its synthesis and biological evaluation.

References

- MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.

- Guidechem. (2021, January 19). How to prepare and use 4-Amino-3-nitrophenol effectively?.

- PubMed. (2015, July 15). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry.

- Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- Impactfactor. (2024, March 25). PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- Medicinal chemistry of benzimidazole, a vers

- ChemicalBook. 4-Amino-3-nitrophenol synthesis.

- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.

- Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An In-vitro and In-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory P

- ijariie.

- CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine.

- Organic Syntheses Procedure. Benzimidazole.

- Sigma-Aldrich. 4-Amino-3-nitrophenol 98 610-81-1.

- Wikipedia. Reduction of nitro compounds.

- ResearchGate. Figure S11. 1 H NMR Spectra of N-phenyl-1H-benzimidazole (2k).

- PrepChem.com. Synthesis of 5-hydroxy-1H-benzimidazole.

- Scribd. Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility.

- PrepChem.com. Synthesis of 4-Amino-3-nitrophenol.

- Scholars Research Library.

- RSC Publishing. (2025, June 13).

- PubMed. (2023, April 17).

- PMC. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.

- PMC. (2023, March 27).

- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- ResearchGate.

- Benchchem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.

- Journal of the American Chemical Society. (2025, November 28). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand.

- N-Arylhydroxylamines.

- A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. (2006, September 23).

- Elsevier. (2014, January 24). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole.

- MDPI. (2025, February 7).

- PMC. (2025, December 17). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.

- SciELO. Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Page loading... [wap.guidechem.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. ijariie.com [ijariie.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pradeepresearch.org [pradeepresearch.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. esisresearch.org [esisresearch.org]

- 17. scielo.br [scielo.br]

- 18. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Phenyl-5-hydroxybenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and its Implications for Solubility

To understand the solubility of 1-Phenyl-5-hydroxybenzimidazole, a close examination of its molecular structure is essential. The molecule is comprised of three key features: a benzimidazole core, a phenyl substituent at the N1 position, and a hydroxyl group at the 5-position of the benzimidazole ring.

-

Benzimidazole Core: This fused heterocyclic system, consisting of a benzene ring and an imidazole ring, is largely aromatic and possesses both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2-hybridized nitrogen).[1]

-

Phenyl Group: The phenyl ring attached to the nitrogen is nonpolar and will contribute to the molecule's solubility in less polar, aromatic solvents through π-π stacking interactions.

-

Hydroxyl Group (-OH): This functional group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity. The presence of the hydroxyl group suggests a higher affinity for polar solvents.

The interplay of the nonpolar phenyl group and the polar hydroxyl and benzimidazole moieties suggests that 1-Phenyl-5-hydroxybenzimidazole will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][3] This means that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for 1-Phenyl-5-hydroxybenzimidazole are:

-

Hydrogen Bonding: The -OH and N-H groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[4][5]

-

Dipole-Dipole Interactions: The polar nature of the molecule, arising from the electronegative nitrogen and oxygen atoms, will lead to dipole-dipole interactions with polar solvents.[3][6]

-

Van der Waals Forces (London Dispersion Forces): The aromatic rings contribute to these weaker, nonpolar interactions, which will be the primary mode of interaction with nonpolar solvents.[6]

The overall solubility in a given solvent will depend on the balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3][7]

Predicted Solubility Profile of 1-Phenyl-5-hydroxybenzimidazole

Based on the structural analysis and theoretical principles, we can predict the relative solubility of 1-Phenyl-5-hydroxybenzimidazole in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and benzimidazole groups of the solute. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the solute. Their ability to disrupt the solute's crystal lattice is also a key factor. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to Low | These solvents have moderate dipole moments but are not strong hydrogen bond donors or acceptors. Solubility will depend on a balance of polar and nonpolar interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low | While π-π stacking interactions between the aromatic rings of the solute and solvent are possible, the strong polar interactions within the solute (hydrogen bonding) will likely dominate, limiting solubility in nonpolar solvents.[8] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solvation. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline 1-Phenyl-5-hydroxybenzimidazole to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. A constant temperature water bath or incubator with shaking capabilities is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To obtain a clear supernatant free of any solid particles, centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) is recommended.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 1-Phenyl-5-hydroxybenzimidazole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Key Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, it is crucial to maintain and report the temperature at which the solubility was determined.

-

pH of the Medium: While this guide focuses on organic solvents, if the solvent contains any acidic or basic impurities, or if working with a mixed aqueous-organic system, the pH can significantly impact the solubility of ionizable compounds like benzimidazoles.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is good practice to characterize the solid form used in the solubility studies.

Advanced Approaches to Solubility Determination

While the shake-flask method is highly reliable, it can be low-throughput. For screening purposes, several other techniques are available:

-

High-Throughput Screening (HTS) Methods: Miniaturized shake-flask methods and kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.

-

Computational Models: Quantitative Structure-Property Relationship (QSPR) models and thermodynamic-based computational methods are increasingly used to predict the solubility of new chemical entities.[9][10] These models use molecular descriptors to correlate a compound's structure with its solubility.[9][10] Machine learning algorithms are also being applied to develop more accurate predictive models.[8][11][12]

Conclusion

The solubility of 1-Phenyl-5-hydroxybenzimidazole in organic solvents is a complex interplay of its structural features and the properties of the solvent. While specific experimental data is not widely published, a strong predictive understanding can be achieved through the application of fundamental solubility principles. This guide has outlined the theoretical basis for its solubility and provided a detailed, actionable protocol for its experimental determination. By carefully considering the factors that influence solubility and employing robust experimental techniques, researchers and drug development professionals can generate the critical data needed to advance their scientific endeavors.

References

-

5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved January 23, 2026, from [Link]

-

Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. (n.d.). ASCE Library. Retrieved January 23, 2026, from [Link]

-

Solubility in organic solvents Definition - Organic Chemistry II Key Term. (2025, September 15). Fiveable. Retrieved January 23, 2026, from [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved January 23, 2026, from [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies. Retrieved January 23, 2026, from [Link]

-

Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer.ca. (n.d.). Saskoer.ca. Retrieved January 23, 2026, from [Link]

-

Solubility. (2025, October 22). SlideShare. Retrieved January 23, 2026, from [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved January 23, 2026, from [Link]

-

Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023, December 6). MDPI. Retrieved January 23, 2026, from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). Elsevier. Retrieved January 23, 2026, from [Link]

-

Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

1-Hydroxybenzimidazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1H-Benzimidazole, 5-methoxy-1-phenyl-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Chemical structure of 1H-Benzimidazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. al-kindipublisher.com [al-kindipublisher.com]

- 6. fiveable.me [fiveable.me]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. d-nb.info [d-nb.info]

- 12. research.unipd.it [research.unipd.it]

Methodological & Application

Functionalization of 1-Phenyl-5-hydroxybenzimidazole at the 5-Position: A Senior Application Scientist's Guide

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of the 5-hydroxy group of 1-phenyl-5-hydroxybenzimidazole. This scaffold is a key pharmacophore in medicinal chemistry, and its modification at the 5-position offers a powerful strategy for modulating biological activity and physicochemical properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic diversification of this important heterocyclic system.

Introduction: The Strategic Importance of the 5-Position

The benzimidazole ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][6][7] The 1-phenyl-5-hydroxybenzimidazole scaffold, in particular, presents a unique platform for chemical modification. The hydroxyl group at the 5-position serves as a versatile handle for introducing a variety of functional groups through ether and ester linkages.

Structure-activity relationship (SAR) studies have demonstrated that substituents at the 5-position can significantly influence the biological profile of benzimidazole derivatives.[8] This is often due to the ability of these substituents to engage in key interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, and to modulate properties like solubility and metabolic stability. Therefore, the strategic functionalization of the 5-hydroxy group is a critical step in the optimization of lead compounds in drug discovery programs.

This guide will focus on two primary and robust methods for the functionalization of the 5-hydroxy group: O-alkylation via the Williamson ether synthesis and O-acylation through Steglich esterification and the Mitsunobu reaction. For each method, we will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and guidelines for the characterization of the resulting products.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[9] In the context of 1-phenyl-5-hydroxybenzimidazole, this reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Causality Behind Experimental Choices

-

Choice of Base: The acidity of the phenolic proton on the benzimidazole ring necessitates the use of a base to generate the corresponding phenoxide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[10][11] K₂CO₃ and Cs₂CO₃ are milder bases and are often sufficient for activating phenols. NaH is a much stronger, non-nucleophilic base that can be used for less reactive systems, but requires anhydrous conditions. The choice of base can influence reaction rate and yield.

-

Choice of Solvent: Apolar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[9][12][13] These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction.

-

Choice of Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the ideal electrophiles for this SN2 reaction.[9][12] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes instead of the desired ether.[11][12]

-

Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to around 100°C.[9][12] The optimal temperature depends on the reactivity of the specific alkyl halide and the chosen solvent.

Experimental Workflow: O-Alkylation

Caption: Workflow for the O-alkylation of 1-phenyl-5-hydroxybenzimidazole.

Detailed Protocol: Synthesis of 1-Phenyl-5-methoxybenzimidazole

Materials:

-

1-Phenyl-5-hydroxybenzimidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-phenyl-5-hydroxybenzimidazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-phenyl-5-methoxybenzimidazole.

Self-Validation:

-

TLC Analysis: Monitor the reaction by comparing the Rf value of the starting material with the newly formed product spot. The product should have a higher Rf value due to its increased non-polarity.

-

¹H NMR Spectroscopy: The disappearance of the phenolic -OH proton signal and the appearance of a new singlet corresponding to the methoxy group (-OCH₃) protons at approximately 3.8-4.0 ppm confirms the successful etherification. The aromatic proton signals will also show characteristic shifts.

Part 2: O-Acylation via Esterification Reactions

The formation of an ester linkage at the 5-position of 1-phenyl-5-hydroxybenzimidazole can be achieved through several methods. Here, we detail two widely used and effective protocols: the Steglich esterification and the Mitsunobu reaction.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15]

Causality Behind Experimental Choices:

-

Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[16]

-

Catalyst (DMAP): DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the hydroxyl group of the benzimidazole, even if it is sterically hindered.[15]

-

Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.[17][18] Acetonitrile is a "greener" alternative to chlorinated solvents.[17][18]

-

Temperature: The reaction is typically carried out at room temperature, highlighting its mild nature.[14][15]

Caption: Workflow for the Steglich esterification of 1-phenyl-5-hydroxybenzimidazole.

Materials:

-

1-Phenyl-5-hydroxybenzimidazole

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-5-hydroxybenzimidazole (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM, stir the mixture at room temperature until all solids dissolve.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Self-Validation:

-

TLC Analysis: The ester product will have a different Rf value compared to the starting materials.

-

¹H NMR Spectroscopy: The disappearance of the phenolic -OH proton signal and the carboxylic acid proton signal will be observed. New signals corresponding to the benzoyl group will appear in the aromatic region of the spectrum.

-

IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ is indicative of ester formation.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to esters, particularly when mild conditions and inversion of stereochemistry (if applicable) are required.[19][20] It involves the reaction of an alcohol with a carboxylic acid in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][19]

Causality Behind Experimental Choices:

-

Reagent Combination (PPh₃ and DEAD/DIAD): These reagents form a reactive phosphonium salt intermediate in situ.[19] The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is a good leaving group.

-

Nucleophile: The carboxylate, generated from the carboxylic acid, then acts as a nucleophile and displaces the oxyphosphonium group in an SN2 fashion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[14]

-

Temperature: The reaction is typically initiated at a low temperature (0°C) and then allowed to warm to room temperature.[14]

Caption: Workflow for the Mitsunobu esterification of 1-phenyl-5-hydroxybenzimidazole.

Materials:

-

1-Phenyl-5-hydroxybenzimidazole

-

Acetic acid

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-5-hydroxybenzimidazole (1.0 eq.), acetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Self-Validation:

-

TLC Analysis: The ester product will have a distinct Rf value from the starting materials and byproducts.

-

¹H NMR Spectroscopy: The disappearance of the phenolic -OH proton signal and the appearance of a new singlet for the acetyl methyl protons around 2.1-2.3 ppm will confirm the formation of the acetate ester.

Safety Precautions

-

General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Williamson Ether Synthesis: Methyl iodide is a toxic and volatile reagent and should be handled with extreme care.

-

Steglich Esterification: DCC is a potent skin sensitizer and should be handled with caution.[16] Avoid inhalation of dust and contact with skin.

-

Mitsunobu Reaction: DEAD and DIAD are potentially explosive and should be handled with care.[21][22] They are also toxic and should be handled in a fume hood. Avoid heating pure DEAD.[21]

Data Presentation

| Compound | Functionalization Method | Rf (EtOAc/Hexanes) | Key ¹H NMR Signal (δ, ppm) |

| 1-Phenyl-5-methoxybenzimidazole | Williamson Ether Synthesis | ~0.4 (3:7) | 3.9 (s, 3H, -OCH₃) |

| 1-Phenyl-5-benzoyloxybenzimidazole | Steglich Esterification | ~0.5 (3:7) | 7.5-8.2 (m, aromatic H) |

| 1-Phenyl-5-acetoxybenzimidazole | Mitsunobu Reaction | ~0.45 (3:7) | 2.2 (s, 3H, -COCH₃) |

Note: Rf values are approximate and may vary depending on the exact TLC conditions.

Conclusion

The functionalization of the 5-hydroxy group of 1-phenyl-5-hydroxybenzimidazole is a valuable strategy for the synthesis of novel derivatives with potentially enhanced biological activities. The Williamson ether synthesis, Steglich esterification, and Mitsunobu reaction are robust and versatile methods for achieving O-alkylation and O-acylation, respectively. The detailed protocols and experimental insights provided in this guide are intended to empower researchers to confidently explore the chemical space around this important scaffold and to accelerate the discovery of new therapeutic agents.

References

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1974). PubMed. Retrieved from [Link]

-

Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. (2009, April 21). Chemical Reviews. Retrieved from [Link]

- Experiment 06 Williamson Ether Synthesis. (n.d.).

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Steglich esterification : r/OrganicChemistry. (2024, December 29). Reddit. Retrieved from [Link]

-

Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022, February 20). YouTube. Retrieved from [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). ACS Publications. Retrieved from [Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018, October 30). JoVE. Retrieved from [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Synthesis, Reactivity and Biological Activity of Benzimidazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). ResearchGate. Retrieved from [Link]

-

Steglich Esterification. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018, October 30). PubMed. Retrieved from [Link]

-

Steglich esterification – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Royal Society of Chemistry. Retrieved from [Link]

-

Work-up Mitsunobu coupling using DEAD : r/chemistry. (2018, October 9). Reddit. Retrieved from [Link]

-

Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved from [Link]

- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Retrieved from a medicinal chemistry review journal.

- Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. (2024, April 28).

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). NIH. Retrieved from [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. Retrieved from [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). ResearchGate. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 8. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. reddit.com [reddit.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glaserr.missouri.edu [glaserr.missouri.edu]

- 20. semanticscholar.org [semanticscholar.org]

- 21. nbinno.com [nbinno.com]

- 22. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the N-Phenylation of 5-Hydroxybenzimidazole

Introduction: The Significance of N-Arylated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities. The strategic introduction of an aryl group at the N1 position of the benzimidazole ring system, a process known as N-arylation, profoundly influences the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and modulate metabolic stability. Consequently, the development of robust and efficient methods for the N-arylation of functionalized benzimidazoles, such as 5-hydroxybenzimidazole, is of paramount importance to researchers and scientists in the field of drug development.

This comprehensive guide provides a detailed, step-by-step procedure for the N-phenylation of 5-hydroxybenzimidazole, a key intermediate in the synthesis of various biologically active compounds. We will delve into two of the most powerful and widely adopted catalytic systems for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Beyond a mere recitation of procedural steps, this document aims to provide a deeper understanding of the underlying reaction mechanisms, the rationale behind the choice of reagents and conditions, and practical guidance for troubleshooting common issues.

Understanding the Core Chemistry: Mechanistic Insights into N-Arylation

The formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle like 5-hydroxybenzimidazole is typically facilitated by a transition metal catalyst. The two most prominent methods, the Ullmann and Buchwald-Hartwig reactions, operate through distinct catalytic cycles.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and cost-effective method for C-N bond formation.[1] While early iterations of this reaction required harsh conditions, modern protocols often employ ligands to facilitate the process under milder conditions.[1][2] The generally accepted mechanism involves the following key steps:

-

Formation of a Copper(I) Amide Complex: In the presence of a base, the benzimidazole nitrogen is deprotonated, and the resulting anion coordinates with a copper(I) salt to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide (in this case, an aryl iodide or bromide is preferable) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[3]

-

Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired N-aryl benzimidazole product and regenerates the active copper(I) catalyst.[3]

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] Its success lies in the development of sophisticated phosphine ligands that promote the key steps of the catalytic cycle.[6][7] The catalytic cycle is generally understood to proceed as follows:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide to form a palladium(II) species.[8]

-

Ligand Exchange/Amine Coordination: The amine (5-hydroxybenzimidazole) coordinates to the palladium(II) complex, often displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium(II) amido complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination from the palladium(II) amido complex, which yields the N-arylated product and regenerates the palladium(0) catalyst.[8]

Visualizing the Catalytic Pathways